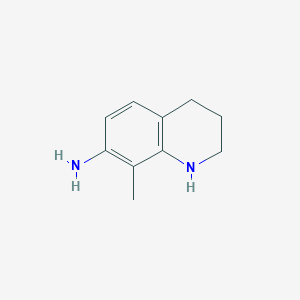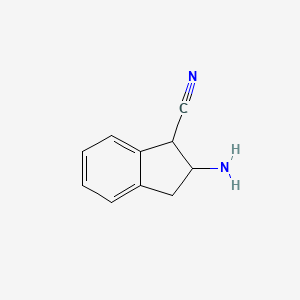
2-Amino-2,3-dihydro-1H-indene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of an amino group, a nitrile group, and a dihydroindene structure, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2,3-dihydro-1H-indene-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanoethylamine with cyclohexanone in the presence of a base, followed by cyclization to form the indene ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.
化学反应分析
Types of Reactions
2-Amino-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of indene-1-carboxylic acid or indanone derivatives.
Reduction: Formation of 2-amino-2,3-dihydro-1H-indene-1-amine.
Substitution: Formation of N-substituted indene derivatives.
科学研究应用
2-Amino-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
作用机制
The mechanism of action of 2-Amino-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor for certain enzymes or receptors by binding to their active sites. The presence of the amino and nitrile groups allows for interactions with various molecular targets, influencing biological pathways and cellular processes.
相似化合物的比较
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Known for its role as a selective discoidin domain receptor 1 (DDR1) inhibitor with potential anticancer properties.
1-Amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid: Used in various chemical syntheses and studied for its biological activities.
Uniqueness
2-Amino-2,3-dihydro-1H-indene-1-carbonitrile is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its combination of an amino group and a nitrile group provides versatility in synthetic chemistry, making it a valuable intermediate for developing new compounds with potential therapeutic benefits.
属性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
2-amino-2,3-dihydro-1H-indene-1-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,9-10H,5,12H2 |
InChI 键 |
SQVOCUKLMHOMML-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C2=CC=CC=C21)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




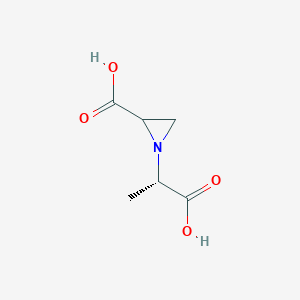


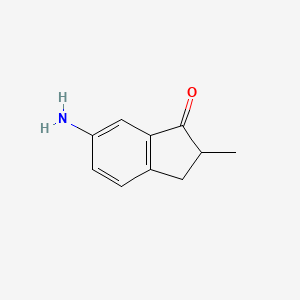

![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)
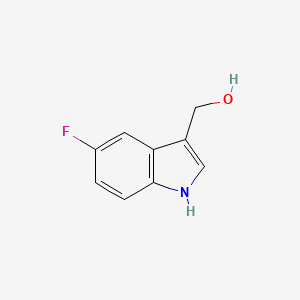

![6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)

